2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide
Description
2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide is a structurally complex small molecule featuring a thiazole carboxamide core linked to a pyrido[1,2-a]pyrimidinone moiety. Its design integrates two methyl groups at the 2- and 4-positions of the thiazole ring and a substituted bicyclic heterocycle (pyrido-pyrimidinone) as the amide substituent. This compound is hypothesized to exhibit enhanced biological activity due to its unique structural features, which may improve target binding, solubility, and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-8-12(15(21)19-7-5-4-6-11(19)17-8)18-14(20)13-9(2)16-10(3)22-13/h4-7H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBRTMZPOWVAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. Thiazole derivatives, another structural component of the compound, have been associated with a broad spectrum of biological activities.
Mode of Action
It’s worth noting that similar compounds, such as indole and thiazole derivatives, interact with their targets in a variety of ways, leading to a range of biological activities.
Biochemical Pathways
Compounds with similar structures, such as indole and thiazole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities.
Result of Action
Similar compounds, such as indole and thiazole derivatives, have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Biological Activity
The compound 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide is a member of the pyrido[1,2-a]pyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, with an emphasis on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a thiazole ring linked to a pyrido[1,2-a]pyrimidine core. This structural configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. A study demonstrated that certain pyrido derivatives exhibited minimum inhibitory concentrations (MICs) as low as against Mycobacterium tuberculosis . The presence of specific functional groups in the thiazole and pyrido rings enhances their antimicrobial efficacy.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have shown that similar pyrido[1,2-a]pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells . This inhibition leads to reduced proliferation of cancer cells in vitro and in vivo.
The proposed mechanism involves the compound's ability to interfere with nucleic acid synthesis by inhibiting key enzymes such as DHFR. Additionally, it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Studies
Research Findings
- Antibacterial Effects : Compounds structurally related to 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- Toxicity Assessments : Toxicity studies have indicated that many derivatives are non-toxic up to doses of , suggesting a favorable safety profile for potential therapeutic use .
- Pharmacokinetics : The pharmacokinetic properties of similar compounds indicate good metabolic stability and bioavailability, which are crucial for their development as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation across various human cancer cell lines, such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) . The mechanism of action often involves the disruption of cellular processes critical for tumor growth and survival.
Antimicrobial Properties
Compounds similar to 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide have demonstrated antibacterial and antifungal activities. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria and have shown promising results in inhibiting microbial growth . This suggests potential applications in developing new antibiotics or antifungal agents.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of thiazole derivatives. Compounds structurally related to 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide have been evaluated for their efficacy in reducing inflammation in various models . The ability to modulate inflammatory pathways positions these compounds as candidates for treating inflammatory diseases.
Analgesic Properties
Certain derivatives have been investigated for their analgesic effects. Studies indicate that these compounds can provide pain relief through mechanisms that may involve inhibition of specific pain pathways or receptors . This application is particularly relevant for developing new pain management therapies.
Pesticidal Activity
The structural characteristics of thiazole and pyrido[1,2-a]pyrimidine compounds make them suitable candidates for agricultural applications as pesticides or herbicides. Research indicates that similar compounds can exhibit herbicidal activity against a range of weed species . This highlights their potential utility in sustainable agriculture practices.
Synthesis and Characterization
The synthesis of 2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrido[1,2-a]pyrimidine Core : Cyclization reactions using appropriate precursors.
- Introduction of the Thiazole Moiety : Employing amide coupling reactions under specific conditions.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications
The compound distinguishes itself from related thiazole carboxamides through three key structural elements:
Thiazole Substitutions: Unlike analogs such as 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (common in SAR studies), this molecule incorporates 2,4-dimethyl groups on the thiazole ring.
Amide Substituent: The pyrido[1,2-a]pyrimidinone group replaces simpler aryl or pyridinyl moieties found in analogs like N-(4-methoxyphenyl)-4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide. This bicyclic system introduces additional hydrogen-bonding sites (e.g., the 4-oxo group) and rigidifies the structure, which may improve target affinity .
Hybrid Heterocyclic Core: The fusion of pyridine and pyrimidinone creates a planar, conjugated system that mimics nucleic acid bases or kinase hinge-binding motifs, a feature absent in monocyclic analogs.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Thiazole Substituents | Amide Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound | 2,4-dimethyl | 2-methyl-4-oxo-pyrido[1,2-a]pyrimidin-3-yl | ~370.4 g/mol | Bicyclic amide; rigid, H-bond donor |
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide | 4-methyl | 4-pyridinyl | ~245.3 g/mol | Monocyclic amide; moderate lipophilicity |
| N-(4-methoxyphenyl) analog | 4-methyl | 4-methoxyphenyl | ~303.3 g/mol | Electron-rich aryl; improved solubility |
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s 2,4-dimethyl thiazole and bulky bicyclic amide likely increase LogP compared to analogs with single methyl or polar substituents (e.g., 4-pyridinyl). This could enhance blood-brain barrier penetration but reduce aqueous solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
